1-(morpholin-4-yl)-2-{3-[(Z)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-1H-indol-1-yl}ethanone
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Overview
Description
1-(morpholin-4-yl)-2-{3-[(Z)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-1H-indol-1-yl}ethanone is a complex organic compound that features a morpholine ring, an indole moiety, and a phenyl group
Preparation Methods
The synthesis of 1-(morpholin-4-yl)-2-{3-[(Z)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-1H-indol-1-yl}ethanone typically involves multi-step organic reactionsThe reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(morpholin-4-yl)-2-{3-[(Z)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-1H-indol-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-(morpholin-4-yl)-2-{3-[(Z)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-1H-indol-1-yl}ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{3-[(Z)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-1H-indol-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(morpholin-4-yl)-2-{3-[(Z)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-1H-indol-1-yl}ethanone can be compared with other similar compounds, such as:
1-morpholin-4-yl-2-pyridin-3-yl-ethanethione: This compound shares the morpholine ring but differs in the presence of a pyridine ring instead of the indole moiety.
4-benzoylmorpholine: This compound features a morpholine ring and a benzoyl group, highlighting the structural diversity within this class of compounds.
morpholin-4-yl-acetic acid methyl ester: This compound contains a morpholine ring and an acetic acid ester group, showcasing different functional groups attached to the morpholine ring.
The uniqueness of this compound lies in its combination of the indole, morpholine, and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N4O3 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[3-[(4-morpholin-4-ylphenyl)iminomethyl]indol-1-yl]ethanone |
InChI |
InChI=1S/C25H28N4O3/c30-25(28-11-15-32-16-12-28)19-29-18-20(23-3-1-2-4-24(23)29)17-26-21-5-7-22(8-6-21)27-9-13-31-14-10-27/h1-8,17-18H,9-16,19H2 |
InChI Key |
ARVUGRXSNSLBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Origin of Product |
United States |
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